molecular formula C9H12N2O B11741363 5-(Oxolan-2-yl)pyridin-3-amine

5-(Oxolan-2-yl)pyridin-3-amine

Cat. No.: B11741363
M. Wt: 164.20 g/mol
InChI Key: CCGXGMWTPJEYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Oxolan-2-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with an oxolane group at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxolan-2-yl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with oxirane derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the pyridine ring and the oxolane group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Oxolan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

5-(Oxolan-2-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Oxolan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Oxolan-2-yl)pyridin-3-amine is unique due to the presence of both the oxolane and amine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-(oxolan-2-yl)pyridin-3-amine

InChI

InChI=1S/C9H12N2O/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9H,1-3,10H2

InChI Key

CCGXGMWTPJEYSD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=CC(=CN=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.